
N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a chemical entity that appears to be a derivative of pyrazole carboxamide with a piperazine moiety. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods for related compounds are discussed, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related pyrazole carboxamide derivatives is described in the literature. For instance, a series of novel derivatives were synthesized and characterized using IR, ^1H NMR, and HRMS spectroscopy, with the structure of one derivative confirmed by X-ray crystal analysis . Another related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was synthesized and its structure was elucidated, showing the presence of a piperazine ring adopting a chair conformation . These methods and characterizations suggest that similar synthetic routes and analytical techniques could be applied to the synthesis and analysis of N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the dihedral angles between the pyrimidine and methoxyphenyl rings in a related compound were reported, which provides information on the spatial arrangement of the rings . This information can be used to infer the possible conformation of the N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide molecule, which likely also features a piperazine ring in a chair conformation and specific dihedral angles between its constituent rings.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the exact compound . However, the synthesis of related compounds involves steps such as acylation, deprotection, and salt formation . These reactions are common in the synthesis of carboxamide derivatives and could be relevant to the synthesis of N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a piperazine ring suggests that the compound may exhibit basic properties and could form salts with acids . The methoxy group may confer additional stability to the aromatic ring through resonance, and the pyrimidine and pyrazole rings could contribute to the compound's electronic and steric characteristics. The compound's solubility, melting point, and other physical properties would need to be determined experimentally.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
This compound is utilized as a precursor for synthesizing various heterocyclic compounds like benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines. These compounds exhibit significant anti-inflammatory and analgesic activities, as well as COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation
A related compound has been synthesized for use as a positron emission tomography (PET) agent. This is aimed at imaging the IRAK4 enzyme, which is significant in neuroinflammation studies (Wang et al., 2018).
Cytotoxicity and Cancer Research
- In Vitro Cytotoxic Activity Against Cancer Cells: Some derivatives of this compound have been studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Characterization
- X-Ray Structure Characterisation: Novel pyrazole carboxamide derivatives containing piperazine moiety, related to this compound, have been synthesized and structurally characterized using X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
Radioligand Development
- Development of PET Dopamine D3 Receptor Radioligands: Carbon-11-labeled carboxamide derivatives related to this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-22-18(14-19(23-15)27-9-3-8-21-27)25-10-12-26(13-11-25)20(28)24-16-4-6-17(29-2)7-5-16/h3-9,14H,10-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYKVRFVTZEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)
![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)
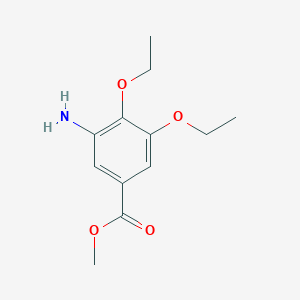

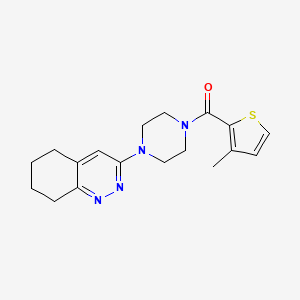

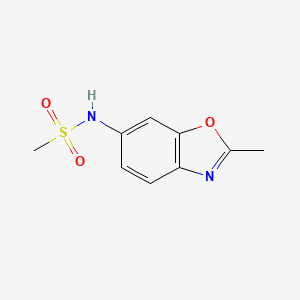
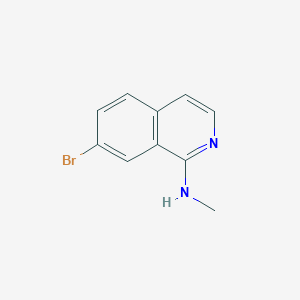
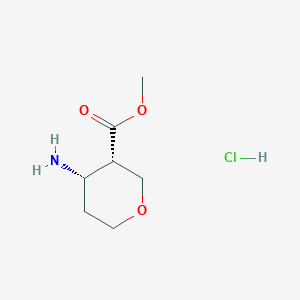
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

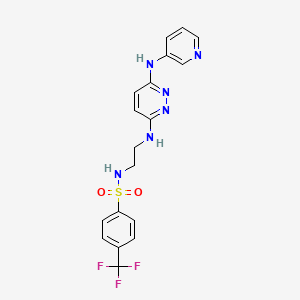
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)